molecular formula C10H14N4O3S B1621223 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide CAS No. 26198-23-2

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide

Cat. No. B1621223
CAS RN: 26198-23-2
M. Wt: 270.31 g/mol
InChI Key: NCQKZZDOZJRYFM-UHFFFAOYSA-N
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Description

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is a chemical compound with the molecular formula C10H14N4O3S and a molecular weight of 270.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide consists of 32 atoms: 14 Hydrogen atoms, 10 Carbon atoms, 4 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is a solid at room temperature. It has a predicted melting point of 181.63°C and a predicted boiling point of approximately 490.7°C at 760 mmHg. The compound has a predicted density of approximately 1.5 g/cm^3 and a refractive index (n20D) of 1.66. Its pKa value is predicted to be 6.79 .

Scientific Research Applications

Cocrystallization and Supramolecular Architectures

Research on the cocrystallization of N-donor type compounds with sulfosalicylic acid showcases the effect of hydrogen-bonding in forming supramolecular architectures. The study highlights the crystal engineering and host-guest chemistry potentials of these compounds, which may offer insights into applications of similar sulfonic acid derivatives in materials science and molecular recognition (Wang et al., 2011).

Fluorescent Chromism and Sensing Applications

Another study demonstrates the design of sulfonic acid-substituted benzothiazole for ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule, which responds to various organic bases and amines. This highlights potential applications in solid-state sensing devices for biologically important molecules, indicating the role similar compounds could play in developing new sensors and diagnostic tools (Nakane et al., 2018).

Synthetic Applications

Further, research into the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in tandem nucleophilic addition–electrophilic cyclization opens avenues for the synthesis of heterocyclic compounds. This work could suggest similar utility for 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide in synthesizing novel organic molecules with potential pharmacological activities (Sączewski et al., 2011).

Organocatalysis

The use of 2-Hydroxy-5-sulfobenzoic acid as an efficient organocatalyst in the synthesis of a variety of compounds indicates the potential of sulfonic acid derivatives in catalysis. This could imply that 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide may find applications in catalyzing organic reactions, enhancing the efficiency and selectivity of chemical processes (Kiyani et al., 2015).

Safety and Hazards

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is intended for research use only and is not intended for diagnostic or therapeutic use . It is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N,N-diethyl-3-hydroxybenzotriazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-3-13(4-2)18(16,17)8-5-6-9-10(7-8)14(15)12-11-9/h5-7,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQKZZDOZJRYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368793
Record name N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831258
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide

CAS RN

26198-23-2
Record name N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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